molecular formula C24H27N3O3 B10924119 {5-[(3,5-Dimethylphenoxy)methyl]furan-2-yl}[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

{5-[(3,5-Dimethylphenoxy)methyl]furan-2-yl}[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10924119
M. Wt: 405.5 g/mol
InChI Key: HOVFBBRIBOJKAI-UHFFFAOYSA-N
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Description

{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine ring, and a pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid to produce the furan derivative. The final step involves the reaction of this furan derivative with 4-(2-pyridylmethyl)piperazine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H27N3O3/c1-18-13-19(2)15-22(14-18)29-17-21-6-7-23(30-21)24(28)27-11-9-26(10-12-27)16-20-5-3-4-8-25-20/h3-8,13-15H,9-12,16-17H2,1-2H3

InChI Key

HOVFBBRIBOJKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)C

Origin of Product

United States

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